3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, chlorophenyl, hydroxy, and methoxy groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including antihypertensive and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby exerting its antihypertensive effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Felodipine: Another calcium channel blocker with structural similarities.
Uniqueness
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its combination of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
diethyl 1-[(4-chlorophenyl)methyl]-4-(3-hydroxy-4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6/c1-4-32-24(29)19-14-27(13-16-6-9-18(26)10-7-16)15-20(25(30)33-5-2)23(19)17-8-11-22(31-3)21(28)12-17/h6-12,14-15,23,28H,4-5,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLYRQCULBPBJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)O)C(=O)OCC)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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